2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole
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Description
2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C16H18N4S and its molecular weight is 298.41. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives, including structures similar to 2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole, exhibit a broad spectrum of biological activities. These compounds are recognized for their antimicrobial, analgesic, anti-inflammatory, and particularly antitumor properties. The versatility of the benzothiazole nucleus, as illustrated in the literature, underscores its growing importance in drug discovery. Its structural simplicity and adaptability facilitate the development of chemical libraries aiming to discover new therapeutic entities, especially in the realm of cancer treatment (Kamal, Hussaini, & Malik, 2015).
Advances in Benzothiazole-Based Chemotherapeutics
Recent advancements in the modification of the benzothiazole scaffold highlight its significance in the development of new antitumor agents. Benzothiazole conjugates have shown potent anticancer activity, suggesting their potential as drug candidates. The findings indicate a need for exploring drug combinations that could enhance therapeutic efficacy while minimizing dosage, pointing towards the development of a new generation of anticancer drugs. The comprehensive analysis of these derivatives offers insights into their structure–activity relationships (SAR), pharmacokinetics, and the mechanisms underlying their antitumor effects (Ahmed et al., 2012).
Benzothiazole Derivatives as DNA Minor Groove Binders
Among the various applications, certain benzothiazole derivatives, akin to the structure of interest, have been explored for their ability to bind to the DNA minor groove. This interaction is pivotal for the development of compounds with potential applications in cancer therapy and as radioprotectors. The review of such compounds sheds light on their use not only as fluorescent DNA stains for biological research but also as starting points for drug design aimed at specific DNA sequence recognition and binding (Issar & Kakkar, 2013).
Properties
IUPAC Name |
2-benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-2-8-19-9-11-20(12-10-19)16-18-17-15(21-16)13-14-6-4-3-5-7-14/h1,3-7H,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPOOXMJEXXNLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=NN=C(S2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.